Bromomethyl phenyl sulfone

Catalog No.
S665263
CAS No.
19169-90-5
M.F
C7H7BrO2S
M. Wt
235.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromomethyl phenyl sulfone

CAS Number

19169-90-5

Product Name

Bromomethyl phenyl sulfone

IUPAC Name

bromomethylsulfonylbenzene

Molecular Formula

C7H7BrO2S

Molecular Weight

235.1 g/mol

InChI

InChI=1S/C7H7BrO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

SKIMEKUYIQHJQV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CBr

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CBr

Bromomethyl phenyl sulfone is an organic compound with the chemical formula C7H7BrO2SC_7H_7BrO_2S and a CAS number of 19169-90-5. It is characterized by a bromomethyl group attached to a phenyl sulfone moiety, making it a versatile intermediate in organic synthesis. The compound is typically a white to off-white solid and is known for its reactivity due to the presence of both bromine and sulfonyl functional groups. Its structure allows it to participate in various

Bromomethyl phenyl sulfone exhibits several notable reactions:

  • Reaction with Amines: It reacts with primary and secondary amines to form corresponding (phenylsulfonyl)methylamines. This reaction is significant for synthesizing sulfonamide derivatives, which are important in medicinal chemistry .
  • Reaction with Thiols: The compound can also react with thiols, leading to the formation of thioether derivatives. This reaction typically occurs in polar solvents like dimethylformamide .
  • Visible-Light-Promoted Reactions: Recent studies have shown that bromomethyl phenyl sulfone can undergo visible-light-promoted radical methylation reactions, expanding its application in functionalizing electron-rich heteroarenes .

The synthesis of bromomethyl phenyl sulfone can be achieved through several methods:

  • Direct Bromination: The compound can be synthesized by brominating phenyl sulfone using bromine or a brominating agent under controlled conditions.
  • Sulfonation Reactions: Another method involves the reaction of benzene with sulfur trioxide followed by bromination of the resulting sulfonic acid.
  • Coupling Reactions: It can also be prepared via coupling reactions involving appropriate precursors that contain both bromine and sulfonyl groups.

These methods highlight the compound's versatility as an intermediate in various synthetic pathways .

Bromomethyl phenyl sulfone is primarily used as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: Used in the preparation of sulfonamide drugs and other pharmaceutical compounds.
  • Chemical Research: Acts as a reagent in various chemical transformations, particularly in developing new materials and compounds.
  • Functionalization of Heterocycles: Employed in modifying heterocyclic compounds to enhance their properties or biological activity .

Interaction studies involving bromomethyl phenyl sulfone focus on its reactivity with nucleophiles such as amines and thiols. These studies help elucidate its potential pathways for forming more complex molecules, which could lead to novel therapeutic agents or materials. Additionally, understanding these interactions aids in assessing its safety profile and environmental impact .

Bromomethyl phenyl sulfone shares structural similarities with several other compounds that also contain sulfonyl or halogenated groups. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
Phenyl sulfoneContains only the sulfonyl groupLess reactive than brominated variants
4-Bromophenyl methyl sulfoneSimilar structure but with a methyl groupIncreased lipophilicity
Benzylsulfonic acidSulfonic acid instead of bromomethylStronger acidic properties

Bromomethyl phenyl sulfone's unique combination of a bromomethyl group and a phenyl sulfone makes it particularly reactive compared to these similar compounds, allowing for diverse synthetic applications .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19169-90-5

Wikipedia

Bromomethyl phenyl sulfone

Dates

Modify: 2023-08-15

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